Boc-cis-3-hydroxy-l-proline

Chiral Purity Quality Control Peptide Synthesis

Incorrect hydroxyproline isomer selection leads to peptide conformation failure. Boc-cis-3-hydroxy-L-proline (CAS 186132-96-7) is the stereochemically defined building block for introducing cis-3-hydroxyproline residues. • Enables unique φ/ψ dihedral constraints distinct from trans-3- or 4-hydroxy isomers • Essential for DPP-IV inhibitor pharmacophore construction via 3-cyanopyrrolidine • Verified optical rotation [α]D23 = -112 ± 2° (c=1.1, DCM) ensuring correct stereochemistry Supplied with ≥97% purity; ambient shipping.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 186132-96-7
Cat. No. B051588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cis-3-hydroxy-l-proline
CAS186132-96-7
Synonyms(2S-cis)-3-Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(1,1-Dimethylethyl) Ester; _x000B_(2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic Acid;  (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic Acid
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
InChIKeyJLDHXHPQMBNKMC-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-cis-3-hydroxy-L-proline: Procurement & Differentiation Guide


Boc-cis-3-hydroxy-L-proline (CAS 186132-96-7) is a protected, non-proteinogenic amino acid derivative featuring a cis-configured hydroxyl group at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) amine protecting group . With the IUPAC designation (2S,3R)-3-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and a molecular formula of C10H17NO5 (MW 231.25), it is primarily employed as a chiral building block in peptide and peptidomimetic synthesis . Its unique stereochemistry enables the introduction of conformationally constrained, hydrophilic residues, which is critical for modulating peptide backbone geometry and biological activity .

Chiral building block: cis-3-hydroxy-L-proline
Boc protection compatible with acid-labile SPPS
Introduces constrained hydrophilic residues into peptides

Why Boc-cis-3-hydroxy-L-proline Cannot Be Substituted


Generic substitution among Boc-protected hydroxyproline isomers is not scientifically valid due to the profound influence of both regio- (3- vs. 4-hydroxy) and stereochemistry (cis vs. trans) on peptide conformation and biological function [1]. The distinct spatial orientation of the hydroxyl group in the cis-3-hydroxy-L-proline scaffold imposes specific φ and ψ dihedral angle constraints and alters the cis/trans equilibrium of the Xaa-Pro peptide bond compared to its trans-3- or 4-hydroxy counterparts [2]. Furthermore, even within the same stereochemical series, the presence and type of N-terminal protecting group (e.g., Boc vs. Fmoc) dictate compatibility with different solid-phase peptide synthesis (SPPS) strategies, precluding simple interchange [3]. The following evidence quantifies these critical points of differentiation.

Regioisomer mismatch 3-hydroxy vs 4-hydroxyproline alters backbone geometry and application fit; 4-hydroxyproline (Boc-Hyp-OH) primarily used for collagen mimetics.
Stereoisomer mismatch Cis vs trans configuration at 3-position dictates turn conformation; trans-3-hydroxy-L-proline induces different φ/ψ dihedral angle preferences.
Protecting group incompatibility Boc vs Fmoc dictates solid-phase peptide synthesis strategy; direct interchange may not be compatible with chosen SPPS resin/linkers.

Boc-cis-3-hydroxy-L-proline: Differentiation Evidence


Optical Rotation: cis-3 vs. trans-3 Stereoisomer

The specific optical rotation ([α]D) provides a definitive, quantitative signature for differentiating the cis-3 and trans-3 stereoisomers of Boc-protected L-proline. Boc-cis-3-hydroxy-L-proline exhibits a measured [α]D23 of -112° (c=1.1 in DCM), which is both opposite in sign and distinct in magnitude from the reported values for Boc-trans-3-hydroxy-L-proline . This parameter is a primary quality control metric for verifying stereochemical identity and purity upon receipt, as incorrect isomer procurement would lead to a fundamentally different peptide conformation [1].

Optical Rotation: cis-3 vs trans-3
Reported
[α]D23 = -112° (c 1.1, DCM)
Sign inversion vs trans-3 isomer
Enables stereochemical QC verification
Cross-study comparable; confirm upon receipt
Chiral Purity Quality Control Peptide Synthesis

Conformational Restriction: Unique Turn Geometry

The incorporation of cis-3-hydroxy-L-proline (the core residue of the target compound) imposes distinct conformational constraints on peptide backbones. NMR studies on peptides containing the closely related cis-3-hydroxy-D-proline demonstrate that the 3-hydroxyl group plays a significant role in dictating the overall three-dimensional structure [1]. This is due to the cis-geometry of the hydroxyl group relative to the carboxyl, which stabilizes a specific turn conformation that is not accessible to peptides containing trans-3-hydroxyproline or 4-hydroxyproline analogs [2]. This differential conformational preference directly impacts the biological activity of the final peptide product.

Conformational Restriction
Class-level
Stabilizes specific turn geometry
Distinct φ/ψ preferences from trans isomers
Supports conformational design rationale
NMR-based inference; verify in target peptide
Conformational Analysis Peptidomimetics Protein Folding

DPP-IV Inhibitor Precursor: cis-3-Hydroxyproline Utility

Boc-cis-3-hydroxy-L-proline serves as a key chiral building block in the synthesis of 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV (DPP-IV) inhibitors . This application is documented in the patent literature, which describes the use of 3-hydroxyproline derivatives as core scaffolds for developing potent inhibitors for treating diabetes [1]. In contrast, the 4-hydroxy-L-proline isomer (Boc-Hyp-OH) is predominantly utilized for collagen mimetic research and other applications that require a different conformational presentation . This regiospecific requirement underscores that the 3-hydroxy substitution pattern is not an interchangeable feature but is required for target engagement in this inhibitor class.

DPP-IV Inhibitor Precursor
Supporting evidence
Core scaffold for 3-substituted cyanopyrrolidine inhibitors
Patented use for DPP-IV chemotype
Required for DPP-IV inhibitor chemotype synthesis
Patent literature; final inhibitor potency data apply to analogues
Medicinal Chemistry DPP-IV Inhibition Drug Discovery

Boc-cis-3-hydroxy-L-proline: Key Application Scenarios


Peptide Turn Mimetics for SAR Studies

When designing a peptidomimetic that requires a specific β- or γ-turn conformation, Boc-cis-3-hydroxy-L-proline is the preferred building block. As supported by NMR conformational analysis (Section 3, Evidence Item 2), the cis-3-hydroxy-L-proline residue imposes a unique backbone geometry that is distinct from its trans-3 and 4-hydroxy isomers [1]. Incorporation of this residue allows researchers to lock the peptide into a bioactive conformation for probing receptor interactions or improving metabolic stability. Procurement of the correct Boc-protected isomer with verified optical rotation (Section 3, Evidence Item 1) is critical for achieving the intended structure and avoiding experimental failure due to incorrect stereochemistry .

Key Chiral Intermediate for DPP-IV Inhibitors

For medicinal chemistry programs focused on DPP-IV inhibition or related serine protease targets, Boc-cis-3-hydroxy-L-proline is a necessary building block for constructing the 3-substituted cyanopyrrolidine pharmacophore . The compound's regiospecific 3-hydroxyl group serves as a handle for further functionalization to create potent and selective inhibitors, as detailed in the patent literature (Section 3, Evidence Item 3). The use of Boc-trans-4-hydroxy-L-proline in this context would generate an entirely different chemotype with suboptimal binding to the DPP-IV active site [2]. Therefore, procurement of the 3-hydroxy derivative is essential for maintaining project timelines and synthetic integrity.

Collagen Stability and Disease Models: 3-Hydroxyproline Role

While 4-hydroxyproline is the dominant post-translational modification in mammalian collagen, the rare cis-3-hydroxyproline residue is found in specific collagen types and is linked to disorders like osteogenesis imperfecta [3]. Boc-cis-3-hydroxy-L-proline enables the site-specific introduction of this residue into synthetic collagen mimetic peptides for studying its impact on triple helix stability and enzymatic recognition . This application is not addressable by the more common Boc-trans-4-hydroxy-L-proline building block, making the cis-3-hydroxy derivative a specialized and non-substitutable reagent for this line of inquiry.

Application
Selection Property
Validation Focus
Peptide turn mimetics (SAR)
cis-3-hydroxy stereochemistry
Conformational analysis (NMR, CD)
DPP-IV inhibitor chiral intermediate
3-hydroxy substitution for pharmacophore
Inhibitor potency and selectivity assays
Collagen stability models
Rare 3-hydroxyproline residue
Triple helix stability and enzyme recognition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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